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Technical Support Center: AFM24 Combination
Therapy
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with AFM24
combination therapies. The information is presented in a question-and-answer format to directly

address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Infusion-Related Reactions (IRRs)
1. What are Infusion-Related Reactions (IRRs) and how frequently do they occur with AFM24
combination therapy?

Infusion-Related Reactions (IRRs) are common adverse events associated with the

administration of therapeutic antibodies.[1][2] With AFM24 combination therapies, IRRs are the

most frequently reported treatment-emergent adverse events.[3][4] These reactions are

generally mild to moderate (Grade 1-2) and are most common during the first infusion.

Table 1: Incidence of Infusion-Related Reactions (IRRs) in AFM24 Combination Therapy

Studies

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15144922?utm_src=pdf-interest
https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10937241/
https://pubmed.ncbi.nlm.nih.gov/38452439/
https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/GO.2023.9.Supplement_1.26
https://www.nasdaq.com/press-release/affimed-reports-positive-clinical-update-afm24-atezolizumab-combination-therapy-non
https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combination
Therapy

Incidence of IRRs Grade ≥3 IRRs Reference

AFM24 +

Atezolizumab
54% 4 patients (out of 43)

AFM24 + SNK01 5 out of 6 patients None reported

AFM24 Monotherapy 12 out of 13 patients 1 patient

2. What are the common signs and symptoms of an IRR with AFM24?

Common signs and symptoms of IRRs include flushing, chills, dyspnea (shortness of breath),

and nausea. In clinical studies with amivantamab, a similar EGFR-targeting antibody, IRRs

were characterized by dyspnea, flushing, chills, and nausea.

3. How can I mitigate and manage IRRs in my experiments?

Proactive management is key to mitigating IRRs. The following strategies have been shown to

be effective:

Premedication: Administration of antihistamines and antipyretics before the first infusion is

recommended. For subsequent infusions, premedication with steroids may be optional.

Split First Dose: For the initial administration, consider splitting the dose over two

consecutive days.

Reduced Infusion Rate: Start with a reduced infusion rate for the initial administration and

gradually increase it in the absence of a reaction.

Proactive Infusion Interruption: If an IRR occurs, pause the infusion immediately. Once

symptoms resolve, the infusion can be restarted at a 50% reduced rate.

Experimental Protocol: Management of Infusion-Related Reactions

Pre-infusion:
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Administer premedication (e.g., antihistamines, antipyretics) 30-60 minutes prior to the

start of the AFM24 infusion.

Ensure emergency medications and equipment are readily available.

Infusion:

Initiate the infusion at a slow rate.

Monitor the subject closely for signs and symptoms of IRR, especially during the first 30

minutes.

If an IRR Occurs:

Immediately stop the infusion.

Administer supportive care as needed (e.g., oxygen, saline).

Once symptoms have fully resolved, resume the infusion at a 50% slower rate.

Post-infusion:

Continue to monitor the subject for at least one hour after the completion of the infusion.

Hematological Adverse Events
4. What hematological adverse events have been observed with AFM24 combination therapy?

Grade 1 or 2 hematological adverse events have been reported, including lymphocytopenia,

anemia, neutropenia, and thrombocytopenia.

Table 2: Reported Hematological Adverse Events with AFM24 + Atezolizumab
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Adverse Event
Number of Patients (out of
35)

Reference

Lymphocytopenia 16

Anemia 4

Neutropenia 4

Thrombocytopenia 2

5. What is the recommended monitoring protocol for hematological toxicity?

Regular monitoring of complete blood counts (CBC) with differential is recommended

throughout the experimental period.

Experimental Protocol: Hematological Monitoring

Baseline: Obtain a baseline CBC with differential before initiating AFM24 combination

therapy.

During Treatment:

Perform a CBC with differential prior to each administration of AFM24.

In case of Grade 2 or higher cytopenias, increase the frequency of monitoring to twice

weekly.

Management:

For Grade 3 or higher neutropenia or thrombocytopenia, consider dose interruption or

reduction of the chemotherapeutic agent if applicable. The use of growth factors (e.g., G-

CSF for neutropenia) may be considered based on institutional guidelines.

Hepatic Adverse Events
6. Have elevations in liver enzymes been reported with AFM24 combination therapy?
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Yes, elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have

been reported, particularly in combination with atezolizumab, as this is a known side effect of

atezolizumab. These elevations are generally transient and resolve.

Table 3: Incidence of Elevated Liver Enzymes with AFM24 + Atezolizumab

Adverse Event Incidence Reference

Elevated ALT 21%

Elevated AST 16%

7. How should I monitor for and manage hepatic adverse events?

Regular monitoring of liver function tests is crucial.

Experimental Protocol: Hepatic Monitoring

Baseline: Obtain baseline liver function tests (including ALT, AST, and bilirubin) before

starting therapy.

During Treatment:

Monitor liver function tests prior to each treatment cycle.

If Grade 2 or higher elevations are observed, increase monitoring frequency to weekly

until resolution to Grade 1 or baseline.

Management:

For Grade 3 or higher elevations, consider withholding treatment until enzymes return to

Grade 1 or baseline. Dose adjustments of the combination partner (e.g., atezolizumab)

may be necessary according to its specific prescribing information.

Cytokine Release
8. Is there a risk of cytokine release syndrome (CRS) with AFM24?
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AFM24's mechanism of action involves the engagement of innate immune cells, which can

lead to cytokine release. Preclinical studies have shown a transient elevation of IL-6 after

AFM24 administration, which returned to baseline within 24 hours. While severe CRS has not

been a prominent feature in clinical trials to date, it is a potential risk with immune-engaging

therapies.

9. What is the recommended approach to monitor for potential cytokine release?

Monitoring for clinical signs of CRS and having a management plan in place is recommended.

Experimental Protocol: Cytokine Release Monitoring and Management

Monitoring:

Closely monitor for clinical signs of CRS, especially after the first dose, including fever,

hypotension, and hypoxia.

Consider collecting peripheral blood samples at baseline, and at several time points post-

infusion (e.g., 2, 6, 24 hours) for potential cytokine analysis (e.g., IL-6, TNF-α, IFN-γ) to

better understand the pharmacodynamics of AFM24 in your experimental setting.

Management of CRS:

Management of CRS is based on the severity of the symptoms.

For mild (Grade 1) CRS, provide supportive care.

For moderate to severe (Grade 2 or higher) CRS, in a clinical setting, administration of an

IL-6 receptor antagonist like tocilizumab would be considered. In a research setting, this

would translate to having a clear stopping rule and management plan in your protocol.
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Caption: AFM24 Signaling Pathway
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Caption: IRR Management Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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